2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol
Overview
Description
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol is a complex organic compound that features a unique structure with multiple pyridine rings and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine rings, followed by the introduction of the hydroxyethyl group. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. In biological systems, it may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A related compound with three pyridine rings, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another similar compound with two pyridine rings, used in the synthesis of coordination polymers.
2,6-Dipyridyl: A simpler compound with two pyridine rings, used as a ligand in various metal complexes.
Uniqueness
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol is unique due to the presence of the hydroxyethyl group, which adds additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-11-9-23(10-12-25)15-13-18(16-5-1-3-7-20-16)22-19(14-15)17-6-2-4-8-21-17/h1-8,13-14,24-25H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYRSVYRDXQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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